molecular formula C20H21N5O2 B5663273 2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol

2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol

Cat. No. B5663273
M. Wt: 363.4 g/mol
InChI Key: BJASWHDVGOAZTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol" often involves multiple steps, including the formation of key intermediate structures. For instance, compounds similar in complexity have been synthesized through methods involving condensation reactions, the use of solvents like methylene dichloride, and bases such as triethylamine to promote reaction (Benakaprasad et al., 2007; Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of complex organic molecules is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction and spectroscopic methods like FT-IR and NMR are commonly used to determine the structural details. For example, the molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, showing details such as bond lengths, angles, and conformation (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of a compound like "2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol" are influenced by its functional groups and molecular structure. The presence of triazolyl, benzoyl, and pyridinyl groups can lead to a variety of chemical behaviors, including interactions with other molecules, participation in cyclization reactions, and the ability to form coordination complexes with metals (Du et al., 2016).

properties

IUPAC Name

[4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(18-6-1-2-9-21-18)15-7-10-24(11-8-15)20(27)16-4-3-5-17(12-16)25-13-22-23-14-25/h1-6,9,12-15,19,26H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJASWHDVGOAZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=N2)O)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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